Product packaging for 2-Methyl-8H-cyclohepta[b]thiophen-8-one(Cat. No.:CAS No. 88050-71-9)

2-Methyl-8H-cyclohepta[b]thiophen-8-one

Cat. No.: B14402417
CAS No.: 88050-71-9
M. Wt: 176.24 g/mol
InChI Key: FWGJBICYTYTGBS-UHFFFAOYSA-N
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Description

2-Methyl-8H-cyclohepta[b]thiophen-8-one is a synthetically versatile cyclohepta[b]thiophene derivative that serves as a critical precursor and core structural motif in the design of novel bioactive molecules. This compound is of significant interest in medicinal chemistry, particularly for developing new therapeutic agents. Recent research has identified this specific cyclohepta[b]thiophene scaffold as a hit compound in high-throughput screening for SARS-CoV-2 Mac1 inhibitors, which are a promising target for antiviral therapy as they counter the host's innate immune response . The compound demonstrated selective inhibition of the SARS-CoV-2 Mac1 protein and its optimization led to analogs with improved potency and the ability to inhibit coronavirus replication in cell models, establishing its value in antiviral drug discovery . Furthermore, structurally related cyclohepta[b]thiophene derivatives have been synthesized and evaluated as potential antimicrobial agents, showing potent activity against Gram-positive bacteria and targeting the DNA gyrase enzyme . The broader class of thiophene-based compounds, to which this molecule belongs, is well-known for a wide spectrum of biological activities, including antifungal, anti-inflammatory, and antitumor properties . This product is intended for chemical synthesis and biological research applications. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B14402417 2-Methyl-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88050-71-9

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylcyclohepta[b]thiophen-8-one

InChI

InChI=1S/C10H8OS/c1-7-6-8-4-2-3-5-9(11)10(8)12-7/h2-6H,1H3

InChI Key

FWGJBICYTYTGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=O)C=CC=C2

Origin of Product

United States

Contextualization Within Cyclohepta B Thiophene Systems

Cyclohepta[b]thiophene systems are a class of fused heterocyclic compounds that have garnered considerable attention from researchers. The fusion of a thiophene (B33073) ring with a seven-membered ring creates a unique molecular architecture with distinct electronic and steric properties. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a common motif in many biologically active compounds. encyclopedia.pub The seven-membered ring, on the other hand, can adopt various conformations, which can influence the compound's interaction with biological targets.

The core cyclohepta[b]thiophene scaffold can be modified at various positions, leading to a wide array of derivatives with differing properties. The specific compound, 2-Methyl-8H-cyclohepta[b]thiophen-8-one, is a ketone derivative, and the presence of the carbonyl group provides a handle for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Research into cyclohepta[b]thiophene systems has revealed that modifications to the thiophene and cyclohepta rings can significantly impact the biological activity of the resulting compounds.

Significance in Organic Synthesis and Advanced Medicinal Chemistry Research

The cyclohepta[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting promising pharmacological activities. nih.gov Thiophene-containing compounds are of great interest as potential anticancer agents. nih.gov Several drug candidates bearing a thiophene (B33073) moiety have been reported to act as anticancer agents by targeting various oncogenic kinases. nih.gov

Derivatives of the cyclohepta[b]thiophene system have been synthesized and evaluated for their antiproliferative activity. nih.govacs.orgacs.orgnih.govresearchgate.net For instance, a series of benzamides, benzylamines, and urea (B33335) analogues incorporating a cyclohepta[b]thiophene scaffold were synthesized and tested for their in vitro and in vivo antitumor activity. nih.govacs.orgacs.orgnih.govresearchgate.net One particular benzyl (B1604629) urea derivative demonstrated potent and broad-spectrum antiproliferative activity with submicromolar 50% growth inhibition (GI50) values against several cancer cell lines. nih.gov Further studies revealed that this compound induced cell cycle arrest and apoptosis in cancer cells, suggesting that it may act by inhibiting tubulin polymerization. nih.govnih.gov

The synthesis of the cyclohepta[b]thiophene core often involves the Gewald reaction, a multicomponent reaction that allows for the efficient construction of the thiophene ring. researchgate.net For example, the synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can be achieved through a one-pot reaction of cycloheptanone (B156872), malononitrile, elemental sulfur, and a base. nih.gov This intermediate can then be further modified to generate a variety of derivatives.

While a specific synthetic route for 2-Methyl-8H-cyclohepta[b]thiophen-8-one is not extensively documented in readily available literature, its synthesis could plausibly be achieved through multi-step synthetic sequences starting from appropriate precursors.

Structural Modifications and Derivative Synthesis for Research Applications

Functionalization of the Cyclohepta[b]thiophene Core

The direct functionalization of the 2-Methyl-8H-cyclohepta[b]thiophen-8-one core, particularly through the introduction of substituents, is a key strategy for modulating its electronic and steric properties. These modifications can significantly influence the biological activity of the resulting molecules.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the cyclohepta[b]thiophene scaffold can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation is a common strategy in medicinal chemistry to enhance biological activity. While specific examples of direct halogenation of this compound are not extensively detailed in the reviewed literature, general methods for the halogenation of thiophene (B33073) and its derivatives are well-established. These reactions typically proceed via electrophilic substitution, where the thiophene ring acts as a nucleophile. The regioselectivity of the halogenation is influenced by the existing substituents on the ring and the reaction conditions employed. For instance, bromination of deactivated thiophenes has been analyzed in terms of simultaneous second- and third-order processes. rsc.org

Alkylation and Arylation Reactions (e.g., Phenylmethyl Substitution)

Alkylation and arylation reactions introduce carbon-based substituents to the cyclohepta[b]thiophene core, which can lead to enhanced binding affinity to biological targets. The synthesis of various benzamides, benzylamines, and urea (B33335) derivatives possessing the cyclohepta[b]thiophene scaffold has been reported. nih.gov For example, the benzylation of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with appropriate benzyl (B1604629) bromide in DMF affords the corresponding benzyl amine derivatives. acs.org This indicates that the amino group on the thiophene ring can serve as a handle for introducing phenylmethyl and other aryl groups. Direct C-H arylation of thiophenes is another powerful method for creating C-C bonds, often catalyzed by transition metals like palladium. researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the Scaffold

A significant area of research has been the use of this compound and its derivatives as precursors for the synthesis of more complex, fused heterocyclic systems. These efforts have led to the creation of novel chemical entities with diverse biological activities.

Pyridazinone Analogues

Pyridazinone derivatives are known to possess a wide range of pharmacological activities. youtube.comorganic-chemistry.org The synthesis of pyridazinone analogues fused to the cyclohepta[b]thiophene core represents a promising avenue for the development of new therapeutic agents. A general and flexible three-step sequence for the preparation of pyridazinone derivatives has been described, which could be adapted to cyclohepta[b]thiophene precursors. researchgate.net This typically involves the reaction of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303) to form the pyridazinone ring. youtube.com The synthesis of novel 4,5-dihydro-3(2H)pyridazinones has been a focus of research for their potential cardiotonic, hypotensive, and platelet aggregation inhibition activities. nih.gov

Pyrimidine (B1678525) and Thienopyrimidine Derivatives

The fusion of a pyrimidine ring to the cyclohepta[b]thiophene scaffold results in the formation of cycloheptathieno[2,3-d]pyrimidines, a class of compounds that has garnered significant interest. The synthesis of these derivatives often starts from 2-amino-cyclohepta[b]thiophene precursors.

A common synthetic route involves the reaction of 2-amino-3-ethoxycarbonyl-cyclohepta[b]thiophene with formamide (B127407) to yield the corresponding cycloheptathieno[2,3-d]pyrimidin-4-one. nih.gov This intermediate can be further functionalized. For instance, treatment with phosphorus oxychloride can introduce a chlorine atom at the 4-position, which can then be displaced by various nucleophiles to generate a library of derivatives. nih.gov

Thienopyrimidine derivatives can also be synthesized through the cyclization of thiourea (B124793) derivatives. For example, 2-amino-3-ethoxycarbonyl-cyclohepta[b]thiophene can be condensed with alkyl or aryl isothiocyanates to form thienylthiourea derivatives, which are then cyclized using alcoholic KOH to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. acs.orgnih.gov Alkylation of these thioxo derivatives can then provide 2-alkylthio-thieno[2,3-d]pyrimidines. nih.gov

Starting MaterialReagentsProductReference
2-amino-3-ethoxycarbonyl-cyclohepta[b]thiopheneFormamideCycloheptathieno[2,3-d]pyrimidin-4-one nih.gov
Cycloheptathieno[2,3-d]pyrimidin-4-onePOCl₃4-Chloro-cycloheptathieno[2,3-d]pyrimidine nih.gov
2-amino-3-ethoxycarbonyl-cyclohepta[b]thiopheneAlkyl/Aryl isothiocyanate, KOH3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one acs.orgnih.gov
3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-oneAlkyl halide2-Alkylthio-3-substituted-thieno[2,3-d]pyrimidin-4-one nih.gov

Urea and Amide Derivatives

Urea and amide derivatives of the cyclohepta[b]thiophene scaffold have been synthesized and evaluated for their biological activities. nih.gov These functional groups are capable of forming multiple hydrogen bonds, which can be crucial for drug-target interactions.

The synthesis of amide derivatives often involves the reaction of an amino-substituted cyclohepta[b]thiophene with an acid chloride or a carboxylic acid using a coupling agent. For example, benzamides have been synthesized by treating 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile with the corresponding acid chloride in pyridine. acs.org A convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids using EDC and DMAP with a catalytic amount of HOBt has also been described, which could be applicable for the synthesis of cyclohepta[b]thiophene amide derivatives. nih.govnih.gov

Urea derivatives are typically synthesized by reacting an amine with an isocyanate. organic-chemistry.orgnih.gov For instance, the reaction of 2-aminoheterocyclic compounds with appropriate isocyanates or isothiocyanates can yield urea and thiourea derivatives. researchgate.net A series of urea analogues incorporating a cyclohepta[b]thiophene scaffold have been synthesized and shown to possess potent antiproliferative activity. nih.gov

Derivative TypeSynthetic ApproachStarting MaterialReagentsReference
AmideAcylation2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrileAcid chloride, Pyridine acs.org
AmideCoupling ReactionAmino-cyclohepta[b]thiopheneCarboxylic acid, EDC, DMAP, HOBt nih.govnih.gov
UreaReaction with Isocyanate2-amino-cyclohepta[b]thiopheneIsocyanate organic-chemistry.orgnih.govresearchgate.net

Design of Structurally Related Isomers and Analogues for Comparative Studies

The strategic design and synthesis of isomers and analogues related to this compound are pivotal for comparative studies that elucidate structure-activity relationships and explore novel chemical properties. By systematically altering the core heterocyclic system, researchers can modulate electronic, optical, and biological characteristics. Key areas of investigation include the replacement of the thiophene ring with other five-membered heterocycles like thiazole (B1198619) or furan (B31954), and the exploration of related bicyclic aromatic systems such as azulenone.

Thiazol-8-one and Azulenone Analogues

One notable example is the synthesis of 7-Hydroxycyclohepta[d]thiazol-6-one, a structural isomer of the cyclohepta[b]thiophen-8-one core. The synthesis of this analogue begins with a 3-aminotropolone derivative, which undergoes reaction with ethoxycarbonyl isothiocyanate to form an N'-ethoxycarbonylthiourea intermediate. Subsequent treatment of this intermediate allows for the cyclization and formation of the fused thiazole ring system. oup.com This multi-step process yields the cyclohepta[d]thiazol-6-one core, providing a key structural analogue for comparative research. oup.com

Azulenone analogues, which share the fused five- and seven-membered ring system but differ in their core aromatic character, are often accessed through synthetic pathways originating from cycloheptafuranone precursors. nih.govresearchgate.net Azulene (B44059) derivatives are frequently prepared via the Yasunami-Takase method, which involves an [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. nih.govmdpi.com This reaction initially forms a strained intermediate that undergoes decarboxylation and subsequent elimination to yield the azulene skeleton. nih.gov The reactivity and yield of this cycloaddition are dependent on the substituents on the furanone ring and the structure of the enamine used. nih.gov This synthetic strategy is a cornerstone for producing a wide array of functionalized azulenes, which serve as direct precursors to azulenone analogues for comparative studies. researchgate.netmdpi.com

Table 1: Key Thiazol-8-one and Azulenone Precursor Analogues

Compound NameCore StructureSynthetic PrecursorKey Reaction
7-Hydroxycyclohepta[d]thiazol-6-oneCyclohepta[d]thiazol-6-one3-Aminotropolone derivativeCyclization of a thiourea derivative oup.com
Azulene DerivativesAzulene2H-Cyclohepta[b]furan-2-one[8+2] Cycloaddition with enamines nih.govmdpi.com

Cyclohepta[b]furan-8-one Systems

Cyclohepta[b]furan-8-one systems, as direct oxygen-containing analogues of cyclohepta[b]thiophen-8-ones, are of significant interest for comparative studies. The synthesis of these compounds often leverages modern cross-coupling reactions to introduce functional groups, particularly at the 3- and 8-positions of the furanone ring.

A robust method for synthesizing 8-aryl-2H-cyclohepta[b]furan-2-ones involves the Suzuki-Miyaura coupling of arylboronic acids with a triflate precursor. oup.comoup.com This triflate is prepared from an 8-hydroxy-2H-cyclohepta[b]furan-2-one derivative. oup.comoup.com This approach has been successfully extended to a one-pot procedure for the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, which involves sequential iodation followed by the Suzuki-Miyaura coupling. mdpi.com The introduction of aryl groups at these positions significantly influences the electronic, optical, and electrochemical properties of the molecule by extending the π-conjugated system. mdpi.comresearchgate.net

These synthesized 8-aryl-2H-cyclohepta[b]furan-2-ones are valuable not only for direct comparative studies but also as versatile intermediates. They can be efficiently converted to 4-arylazulenes through an [8+2] cycloaddition reaction with enamines, such as the one prepared from acetaldehyde (B116499) and diethylamine. oup.com This transformation underscores the utility of cyclohepta[b]furan-one systems as precursors for accessing other important bicyclic aromatic frameworks. mdpi.comoup.com The optical and redox properties of these furanone derivatives and their azulene products are typically characterized using UV/Vis spectroscopy, cyclic voltammetry (CV), and differential pulse voltammetry (DPV). mdpi.comresearchgate.net

Table 2: Selected Cyclohepta[b]furan-8-one Derivatives and Their Properties

Compound ClassSynthesis MethodKey FeaturesInvestigative Techniques
8-Aryl-2H-cyclohepta[b]furan-2-onesSuzuki-Miyaura coupling oup.comoup.comAryl substitution at the 8-position. Precursor to 4-arylazulenes. oup.comUV/Vis Spectroscopy, Fluorescence Spectra oup.com
3,8-Diaryl-2H-cyclohepta[b]furan-2-onesSequential iodation and Suzuki-Miyaura coupling mdpi.comAryl substitution at 3- and 8-positions. Extended π-conjugation. mdpi.comresearchgate.netUV/Vis Spectroscopy, CV, DPV, X-ray Crystallography mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 2-Methyl-8H-cyclohepta[b]thiophen-8-one, ¹H and ¹³C NMR are fundamental in confirming its synthesis and characterizing its derivatives formed in subsequent reactions.

Elucidation of Reaction Product Structures

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. In the analysis of this compound, specific chemical shifts and coupling constants confirm the connectivity of the fused ring system.

The methyl group protons at the 2-position are expected to appear as a singlet in the aromatic methyl region. The protons on the thiophene (B33073) and cyclohepta[b]thiophen-8-one rings would exhibit characteristic shifts and coupling patterns consistent with their positions in the conjugated system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign proton and carbon signals and thus confirm the structure of reaction products.

Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on standard chemical shift values for analogous structures.)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ (at C2)~2.5 (s, 3H)~15
H3~7.0 (s, 1H)~125
H4-H7~7.2-7.8 (m, 4H)~130-140
C=O (C8)-~185
Quaternary Carbons-~135-155

Studies of Tautomeric Equilibria in Related Compounds

Keto-enol tautomerism is an equilibrium between a keto form and an enol form of a carbonyl compound. libretexts.orgyoutube.commasterorganicchemistry.com For this compound, the keto tautomer is overwhelmingly favored. The enol form would require the disruption of the aromaticity of the thiophene ring, a significant energetic penalty. libretexts.org

NMR spectroscopy is a powerful method to study such equilibria. nih.gov In cases where both tautomers are present, separate sets of signals would be observed in the NMR spectrum, with the integration of these signals providing the equilibrium ratio. For this compound, the absence of signals corresponding to an enol tautomer (e.g., a hydroxyl proton and a vinylic proton) in its ¹H NMR spectrum would confirm the predominance of the keto form. Studies on related heterocyclic systems, such as 9-hydroxyphenalenone derivatives, have utilized ¹H and ¹³C NMR to determine the solution-phase tautomers. researchgate.net

Mass Spectrometry for Reaction Pathway Analysis and Molecular Confirmation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (M⁺), allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound (molecular weight: 190.25 g/mol ), the molecular ion peak would be expected at m/z = 190. The fragmentation would likely proceed through characteristic losses of small, stable molecules or radicals. Studies on related benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives show that fragmentation often involves cleavage of bonds adjacent to the carbonyl group or within the heterocyclic system. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
190[M]⁺Molecular Ion
175[M - CH₃]⁺Loss of the methyl radical
162[M - CO]⁺Loss of carbon monoxide from the ketone
147[M - CO - CH₃]⁺Subsequent loss of the methyl radical

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the ketone functional group and the aromatic rings.

A strong absorption band characteristic of the C=O stretch of the ketone is expected to be prominent in the spectrum. The positions of C=C and C-H stretching vibrations provide evidence for the aromatic and heterocyclic rings. During a chemical reaction, monitoring the appearance or disappearance of key IR bands (e.g., the loss of a hydroxyl band and the appearance of a carbonyl band during an oxidation reaction) can confirm the transformation of functional groups.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1680 - 1700
C=C (Aromatic/Thiophene)Stretch~1400 - 1600
C-H (Aromatic)Stretch~3000 - 3100
C-H (Methyl)Stretch~2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated π-systems, such as the one present in this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λ_max) is indicative of the extent of the conjugated system. The electronic properties of thiophene-containing systems are of significant interest for applications in materials science. researchgate.netnih.gov

Investigation of Intramolecular Charge-Transfer (ICT) Interactions

Intramolecular charge-transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. nih.goviphy.ac.cn Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation.

The parent molecule, this compound, does not possess strong, distinct donor and acceptor groups. The thiophene ring is electron-rich and can act as a weak donor, while the fused tropone (B1200060) system is electron-deficient, acting as an acceptor. However, significant ICT character is not expected. To induce and study ICT properties in this system, one would need to introduce a strong electron-donating group (e.g., a dimethylamino group) onto the thiophene ring and/or a strong electron-withdrawing group (e.g., a cyano group) onto the seven-membered ring.

The investigation of such derivatives using UV-Vis spectroscopy in solvents of varying polarity would be a key experiment. A hallmark of ICT is strong positive solvatochromism, where the emission wavelength shows a significant red-shift as the polarity of the solvent increases, due to the stabilization of the highly polar charge-transfer excited state. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for investigating the redox properties of molecules like this compound. These methods provide insights into the electronic structure, including the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

While specific electrochemical data for this compound is not extensively detailed in the available literature, the behavior of related thieno[3,2-b]thiophene-containing polymers can provide valuable insights. researchgate.netmdpi.com In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. ntnu.no The resulting current is measured, revealing oxidation and reduction events.

For conjugated thiophene derivatives, CV scans typically show one or more oxidation peaks corresponding to the removal of electrons from the π-system and reduction peaks related to the addition of electrons. The onset potentials of these peaks are used to estimate the HOMO and LUMO energy levels. mdpi.comresearchgate.net For instance, studies on donor-acceptor polymers incorporating thieno[3,2-b]thiophene (B52689) units have used CV to determine their energy levels and electrochemical band gaps (Eg). mdpi.com The presence of the electron-withdrawing ketone group in this compound would be expected to influence its reduction potential, similar to the behavior observed in compounds like xanthone (B1684191) and thioxanthone, which also undergo reduction of their carbonyl groups.

The electrochemical properties of two representative thieno[3,2-b]thiophene-based polymers, PTPP and PTPTD, illustrate the data that can be obtained. mdpi.com

CompoundOxidation Onset (Eonset,ox) vs Ag wireReduction Onset (Eonset,re) vs Ag wireHOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg) (eV)
PTPP1.60 V-0.67 V-5.86-3.592.27
PTPTD0.76 V-0.74 V-5.01-3.521.49

This interactive table presents electrochemical data for related thieno[3,2-b]thiophene polymers, demonstrating how CV is used to determine key electronic parameters. Data sourced from mdpi.com.

Differential Pulse Voltammetry, a more sensitive technique, can be used to obtain more accurate measurements of peak potentials and to detect redox events that may not be well-resolved by CV. These electrochemical characterizations are fundamental for assessing the potential of this compound and its derivatives in applications such as organic electronics, where tuning HOMO/LUMO levels is critical. rsc.org

Advanced Analytical Methods for Reaction Monitoring (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the rapid separation and quantification of components in a reaction mixture, providing real-time information on the consumption of starting materials and the formation of products and intermediates.

In a typical setup for monitoring the synthesis of a cyclohepta[b]thiophene derivative, a reverse-phase HPLC system would be employed. Small aliquots are taken from the reaction vessel at various time points, quenched, and injected into the HPLC. The components are separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV-Vis detector is commonly used for detection, as conjugated systems like this compound exhibit strong absorbance in the UV-Vis region.

By comparing the peak areas of the reactants and products against calibration curves, their concentrations can be determined throughout the reaction. This data is vital for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of byproducts. While specific HPLC protocols for this compound are not detailed in the provided search context, the general methodology is a standard practice in synthetic organic chemistry. nih.gov

The following table illustrates hypothetical data that could be generated from HPLC monitoring of a synthesis reaction.

Time (hours)Starting Material A (%)Starting Material B (%)This compound (%)
01001000
1656832
2303563
45890
6<1295

This interactive table provides a hypothetical example of reaction progress as monitored by HPLC, showing the percentage of remaining starting materials and the formed product over time.

X-ray Crystallography for Definitive Molecular Architectures (if available for derivatives)

X-ray crystallography is the gold standard for determining the unambiguous three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and stereochemistry.

While a crystal structure for this compound itself is not available in the search results, the structure of a complex derivative containing a related benzo researchgate.netthieme.decyclohepta[1,2,3-cd]thieno[3,2-c]pyridine system has been determined. researchgate.net This analysis confirms the geometry of the fused ring system and provides a basis for understanding the structural features of this class of compounds.

In an X-ray crystallography experiment, a single crystal of the compound is irradiated with X-rays. mdpi.com The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. mdpi.com The data obtained includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

The crystallographic data for 8,9-dimethoxy-1,2,3,6,11,11a-hexahydrobenzo researchgate.netthieme.decyclohepta[1,2,3-cd]thieno[3,2-c]pyridine-1-carbonitrile, a derivative containing a cyclohepta[b]thiophene core, provides a concrete example of the detailed structural information that can be obtained. researchgate.net

ParameterValue
Chemical FormulaC22H22N2O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.053(3)
b (Å)10.963(4)
c (Å)18.318(7)
β (°)96.53(3)
Volume (Å3)2003.4(12)

This interactive table summarizes the single-crystal X-ray diffraction data for a derivative containing a cyclohepta[b]thiophene scaffold, illustrating the precise structural parameters determined by this technique. Data sourced from researchgate.net.

Such crystallographic studies are essential for validating synthetic products and for understanding structure-property relationships in materials science and medicinal chemistry. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental electronic and geometric properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are typically used to determine the optimized molecular structure, electron distribution, and orbital energies.

Molecular Orbital (MO) Analysis and Aromaticity Considerations

A molecular orbital analysis for 2-Methyl-8H-cyclohepta[b]thiophen-8-one would involve examining the energies and compositions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for determining the molecule's chemical reactivity and kinetic stability.

Conformational Landscapes and Energy Minimization

The non-planar seven-membered ring in this compound allows for multiple possible conformations. A thorough computational study would explore the conformational landscape to identify the most stable, low-energy conformers. This process involves systematically rotating the single bonds and calculating the potential energy of each resulting geometry. The structures corresponding to energy minima on this potential energy surface represent the stable conformations of the molecule. Identifying the global minimum energy conformation is critical as it represents the most likely structure of the molecule under normal conditions.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into reaction rates and selectivity.

MNDO Calculations for Periselectivity

For reactions such as cycloadditions, it is important to understand the periselectivity—the preference for one cyclic transition state over another. The Modified Neglect of Diatomic Overlap (MNDO) method is a semi-empirical computational approach that can be used to model reaction mechanisms and determine the activation energies for different pathways. By calculating the energies of the transition states for various possible cycloaddition modes, one can predict the most favorable reaction pathway and thus the major product.

Prediction of Spectroscopic Properties and Electronic Transitions

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic behavior.

Elucidation of Low-Energy Absorption Bands

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, these calculations would identify the electronic transitions responsible for its absorption of ultraviolet-visible (UV-Vis) light. The low-energy absorption bands in the spectrum are typically associated with transitions from the HOMO to the LUMO or other nearby molecular orbitals. Analyzing the nature of these transitions (e.g., π → π*) provides insight into the electronic structure of the molecule.

Computational Design and Screening of Derivatives

Computational design and screening of derivatives of this compound serve as a crucial first step in identifying promising candidates for various applications. This in-silico approach allows for the rapid evaluation of a large number of virtual compounds, saving significant time and resources compared to traditional synthesis and testing.

In-silico screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For derivatives of this compound, this process would involve creating a virtual library of analogues with various substitutions on the cyclohepta[b]thiophene core. These virtual compounds are then computationally tested against biological targets of interest.

For instance, studies on related cyclohepta[b]thiophene derivatives have shown potential as multipotent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov In a similar vein, a virtual library of this compound derivatives could be screened against the active sites of AChE and BChE. The screening process would rank the derivatives based on their predicted binding affinities and interaction patterns, prioritizing the most promising candidates for further investigation.

Another area of interest for thiophene (B33073) derivatives is in cancer therapy. researchgate.nettechscience.comtechscience.comnih.govacs.orgimpactfactor.org Virtual screening of this compound derivatives could be performed against various cancer-related targets, such as specific kinases or receptors that are overexpressed in cancer cells. The results of such a screening would provide a focused set of compounds for synthesis and subsequent in vitro and in vivo testing. nih.govacs.org

The following interactive table provides a hypothetical example of results from an in-silico screening of designed this compound derivatives against a hypothetical protein target.

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR84, TRP279, PHE330
Derivative B-8.2TYR84, ASP285, HIS440
Derivative C-7.9TRP279, PHE330, GLY118
Derivative D-7.5TYR84, GLY118, SER286

This table is illustrative and does not represent actual experimental data for this compound.

Once promising candidates are identified through in-silico screening, molecular docking simulations are employed to gain a more detailed understanding of their binding modes. gyanvihar.orgmdpi.com Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For the top-ranked derivatives of this compound from the virtual screen, docking simulations would be performed with the target protein. The resulting binding poses would be analyzed to understand the structure-activity relationships (SAR). For example, the analysis might reveal that a particular substitution on the thiophene ring forms a critical hydrogen bond with a key amino acid residue in the active site, thereby explaining its higher predicted activity.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. colab.ws

The table below illustrates the kind of detailed interaction data that can be obtained from docking simulations for a hypothetical derivative of this compound.

DerivativeDocking Score (kcal/mol)Hydrogen BondsHydrophobic Interactions
Derivative A-9.2SER122, GLY118TRP84, TYR334, PHE330
Derivative B-8.8ASP72, TYR121TRP279, ILE444
Derivative C-8.5HIS440TYR121, TRP279

This table is illustrative and does not represent actual experimental data for this compound.

Theoretical chemistry provides the framework for predicting the non-linear optical (NLO) properties of molecules. Organic molecules with extended π-conjugated systems, such as fused-ring systems containing thiophene, are known to exhibit significant NLO responses. researchgate.netacs.orgresearchgate.netnih.gov These properties are of interest for applications in optoelectronics, including optical switching and data storage.

The NLO properties of this compound and its derivatives can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response.

By systematically modifying the structure of this compound with different electron-donating and electron-withdrawing groups, it is possible to computationally screen for derivatives with enhanced NLO properties. The calculations can also provide insights into the electronic structure of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and how these relate to the NLO response.

Below is a table showing predicted NLO properties for hypothetical derivatives of this compound, illustrating the type of data generated from these computational studies.

DerivativeDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Parent Compound3.5150500
Derivative with Donor Group5.21801200
Derivative with Acceptor Group2.1140300

This table is illustrative and does not represent actual experimental data for this compound.

Advanced Mechanistic Investigations of 2 Methyl 8h Cyclohepta B Thiophen 8 One Chemistry

Stereochemical Outcomes of Transformations

The stereochemistry of reactions involving 2-Methyl-8H-cyclohepta[b]thiophen-8-one is a critical aspect that dictates the three-dimensional structure of the products. In concerted cycloaddition reactions, the stereochemistry of the reactants is typically retained in the product, following the principles of orbital symmetry. For instance, in a Diels-Alder type reaction, a cis-dienophile will lead to a cis-substituted adduct.

However, in cases where non-concerted mechanisms are operative, the stereochemical outcome can be more complex. The formation of a stepwise intermediate, such as a zwitterion or a diradical, allows for bond rotation before the final ring closure. This can lead to a loss of stereochemical information and the formation of a mixture of stereoisomers.

The following table illustrates the expected stereochemical outcomes for the reaction of this compound with a substituted dienophile under different mechanistic scenarios.

MechanismIntermediate LifespanBond RotationExpected Stereochemical Outcome
ConcertedN/ANot possibleStereospecific (retention of reactant stereochemistry)
Stepwise (short-lived intermediate)ShortLimitedPredominantly stereospecific with minor loss of stereointegrity
Stepwise (long-lived intermediate)LongPossibleNon-stereospecific (mixture of stereoisomers)

Solvent and Temperature Effects on Reaction Pathways

The choice of solvent and the reaction temperature can have a profound impact on the reaction pathways of this compound, often determining the dominant mechanism and the final product distribution.

Solvent Effects: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. For reactions proceeding through a polar or zwitterionic intermediate, polar solvents are expected to accelerate the reaction rate by stabilizing the charged species. In contrast, concerted reactions with nonpolar transition states are less sensitive to solvent polarity. Therefore, by tuning the solvent, it is possible to favor one mechanistic pathway over another. For example, conducting a cycloaddition in a nonpolar solvent like toluene (B28343) might favor a concerted mechanism, whereas a polar solvent like acetonitrile (B52724) could promote a stepwise, zwitterionic pathway.

Temperature Effects: Temperature affects reaction rates according to the Arrhenius equation. For competing reactions with different activation energies, a change in temperature can alter the product ratio. Concerted pericyclic reactions often have a highly ordered transition state and a large negative entropy of activation. Stepwise reactions, proceeding through less ordered intermediates, may have a less negative or even positive entropy of activation. Consequently, at higher temperatures, the stepwise pathway may become more favorable.

The table below provides a summary of the anticipated effects of solvent and temperature on a hypothetical competitive reaction between a concerted and a stepwise pathway for this compound.

SolventTemperatureFavored PathwayRationale
Toluene (nonpolar)LowConcertedMinimal stabilization of polar intermediates.
Toluene (nonpolar)HighStepwise (potentially)Entropic factors may favor the stepwise pathway at higher temperatures.
Acetonitrile (polar)LowStepwiseStabilization of the polar zwitterionic intermediate.
Acetonitrile (polar)HighStepwiseBoth enthalpic (stabilization of intermediate) and entropic factors favor the stepwise pathway.

Exploration of Chemical Space: Structure Reactivity Relationships

Impact of Substitution Patterns on Chemical Behavior

The introduction of various substituents onto the cyclohepta[b]thiophene scaffold can profoundly alter its reactivity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are key determinants of the molecule's chemical properties.

Substituents on the Thiophene (B33073) Ring : The thiophene ring is generally susceptible to electrophilic aromatic substitution. The directing effects of substituents on this ring follow established principles. An electron-donating group (EDG), such as an amino or methoxy (B1213986) group, would activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, an electron-withdrawing group (EWG), like a nitro or cyano group, would deactivate the ring and direct electrophiles to the meta position. For instance, the reactivity of thieno[3,2-b]thiophen-3(2H)-ones in Fischer indolization reactions highlights the high reactivity of the ketone function within the fused thiophene system. beilstein-journals.orgnih.gov

Substituents on the Cyclohepta Ring : Substituents on the seven-membered ring primarily exert their influence through steric effects or by altering the reactivity of the adjacent ketone group. For example, bulky groups near the carbonyl carbon can hinder nucleophilic attack. The electronic effects on the thiophene ring are less pronounced but can be transmitted through the fused system.

The Methyl Group : The existing methyl group at the 2-position of the thiophene ring is a weak electron-donating group. It slightly activates the thiophene ring for electrophilic substitution compared to the unsubstituted parent compound.

The metabolic fate of substituted thiophenes can also provide insight into their chemical reactivity. Studies have shown that the position of substituents can favor specific oxidative pathways, such as ring oxidation over S-oxidation, thereby influencing the molecule's biotransformation and potential biological activity. femaflavor.org

Table 1: Predicted Impact of Substituents on the Reactivity of the Cyclohepta[b]thiophene Core
Substituent TypePositionEffect on Electrophilic Aromatic SubstitutionEffect on Carbonyl Reactivity
Electron-Donating Group (e.g., -NH2, -OCH3)Thiophene RingActivation; ortho, para-directingMinimal direct effect
Electron-Withdrawing Group (e.g., -NO2, -CN)Thiophene RingDeactivation; meta-directingMinimal direct effect
Halogen (e.g., -Cl, -Br)Thiophene RingDeactivation; ortho, para-directingMinimal direct effect
Alkyl GroupCyclohepta RingMinimal effectSteric hindrance to nucleophilic attack

Ring-System Size and Heteroatom Influence on Reactivity

The fusion of a seven-membered ring to a five-membered heterocyclic ring creates a bicyclic system with distinct properties. Fused rings generally adopt conformations that represent the most stable arrangement for each individual ring. libretexts.org

The seven-membered cyclohepta ring is non-planar and conformationally flexible. Its fusion to the planar thiophene ring introduces strain and can influence the aromaticity of the thiophene moiety. The carbonyl group within this ring acts as an electron-withdrawing group, influencing the electron density of the entire fused system.

The sulfur heteroatom is a critical factor in defining the chemical character of the molecule. Key influences of the sulfur atom include:

Aromaticity : Thiophene is considered an aromatic compound because one of the lone pairs of electrons on the sulfur atom participates in the π-electron system of the ring, resulting in a delocalized system of 6 π-electrons that satisfies Hückel's rule. slideshare.netwikipedia.org Its resonance energy is significant, though typically considered less than that of benzene (B151609). chemicalforums.com

Electronegativity : Sulfur is less electronegative than oxygen and nitrogen. This results in less withdrawal of electron density from the carbon atoms of the ring compared to furan (B31954) and pyrrole (B145914), which contributes to thiophene's higher aromatic stability. pharmaguideline.com

Table 2: Influence of the Heteroatom on the Properties of a Five-Membered Ring
PropertyThiophene (Sulfur)Benzene (Reference)Cyclopentadiene (Reference)
AromaticityAromaticAromaticNon-aromatic
Resonance Energy (kcal/mol)~29~36Low
Reactivity towards ElectrophilesMore reactive than benzeneBaselineVery reactive (addition reactions)
Heteroatom ContributionParticipates in π-system, allows for aromaticityN/AN/A

Comparison of Cyclohepta[b]thiophene with Furan and Pyrrole Analogues

Comparing the cyclohepta[b]thiophene system with its furan and pyrrole counterparts reveals the profound influence of the heteroatom on the molecule's properties. The general trend in reactivity for the parent five-membered heterocycles is Pyrrole > Furan > Thiophene. pharmaguideline.com This trend is a result of the differing electronegativity and electron-donating ability of the heteroatoms.

Cyclohepta[b]pyrrole Analogue : Nitrogen is less electronegative than oxygen and is very effective at donating its lone pair to the aromatic system. This makes the pyrrole ring highly electron-rich and extremely reactive towards electrophilic substitution, often over 1000 times more reactive than thiophene. uoanbar.edu.iqpearson.com Therefore, a hypothetical cyclohepta[b]pyrrol-8-one would be expected to be significantly more reactive at the heterocyclic ring positions than its thiophene analogue.

Cyclohepta[b]furan Analogue : Oxygen is the most electronegative of the three heteroatoms (O > N > S). It holds its lone pair more tightly, resulting in less effective delocalization into the ring. pharmaguideline.com This makes furan less aromatic than thiophene. chemicalforums.com However, furan is more reactive than thiophene in electrophilic substitution reactions because the transition state for the reaction is better stabilized. uoanbar.edu.iq Furan and its derivatives, such as 2H-cyclohepta[b]furan-2-ones, are also known to readily participate in cycloaddition reactions (e.g., Diels-Alder), a testament to their lower aromatic stabilization. chemicalforums.commdpi.com The thiophene ring is generally resistant to such reactions due to its greater aromatic character. chemicalforums.com

This difference in reactivity means that while the thiophene core of 2-Methyl-8H-cyclohepta[b]thiophen-8-one is relatively stable, its furan analogue would likely be more susceptible to both electrophilic attack and cycloaddition reactions, offering different pathways for chemical modification.

Table 3: Comparative Properties of Fused Cyclohepta[b]heterocycles
PropertyCyclohepta[b]thiopheneCyclohepta[b]furanCyclohepta[b]pyrrole
HeteroatomSulfur (S)Oxygen (O)Nitrogen (N)
Aromaticity of HeterocycleHighLowModerate
Reactivity in Electrophilic SubstitutionLowestIntermediateHighest
Tendency for Cycloaddition ReactionsLowHighLow
Heteroatom Electronegativity2.583.443.04

Emerging Research Directions and Prospects

Development of Novel Synthetic Routes to the Core Scaffold

While classical methods for the synthesis of thiophene-fused ring systems exist, future research will likely focus on developing more efficient, atom-economical, and versatile synthetic routes to the 2-Methyl-8H-cyclohepta[b]thiophen-8-one scaffold. Current strategies often involve multi-step sequences that may limit the accessibility of diversely substituted analogues.

Emerging synthetic strategies could include:

C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation reactions offer a powerful tool for the direct introduction of functional groups onto the thiophene (B33073) or the cyclohepta ring. This approach could streamline the synthesis of derivatives by avoiding the need for pre-functionalized starting materials.

Intramolecular Cyclization Strategies: The development of novel intramolecular cyclization reactions, possibly mediated by electrophilic sulfur reagents or transition metals, could provide direct access to the cyclohepta[b]thiophene core from appropriately substituted linear precursors. nih.gov Such methods could offer high yields and tolerance to various functional groups. nih.gov

[8+2] Cycloaddition Reactions: Inspired by the synthesis of azulene (B44059) derivatives from 2H-cyclohepta[b]furan-2-ones, exploring analogous [8+2] cycloaddition reactions using thiophene-based precursors could open new pathways to this and related heterocyclic systems. nih.gov This method is effective for introducing a variety of substituents onto the five-membered ring during the ring-formation process. nih.gov

These advanced synthetic methods would not only improve the efficiency of obtaining the core structure but also facilitate the creation of a library of derivatives for structure-activity relationship (SAR) studies in various applications.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is not yet fully explored. The presence of the electron-rich thiophene ring, the polarized carbonyl group, and the extended π-conjugation suggests a rich and complex chemical behavior.

Future investigations could focus on:

Cycloaddition Reactions: The cycloheptatriene (B165957) moiety may participate in cycloaddition reactions, similar to how 2H-cyclohepta[b]furan-2-ones react with various reagents to form azulene derivatives. nih.gov Investigating its behavior with enamines, enol ethers, and other dienophiles could lead to the synthesis of novel polycyclic aromatic compounds. nih.gov

Reactions at the Carbonyl Group: The ketone functionality is a prime site for transformations such as reductions, additions of organometallic reagents, and condensation reactions to build more complex molecular architectures.

Metal-Catalyzed Cross-Coupling: The thiophene ring can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, further diversifying the available derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: Probing the regioselectivity of substitution reactions on both the thiophene and the seven-membered ring will be crucial for understanding the electronic nature of the scaffold and for planning synthetic modifications.

Advanced Materials Science Applications (e.g., NLO materials)

Organic conjugated molecules, particularly those containing thiophene, are of great interest for applications in materials science due to their electronic and optical properties. encyclopedia.pub The extended π-conjugated system of this compound makes it a promising candidate for nonlinear optical (NLO) materials.

Key research prospects include:

Nonlinear Optical (NLO) Properties: Organic molecules with large delocalized π-electron systems can exhibit significant NLO responses. nih.gov The charge asymmetry in the this compound core, enhanced by the polar carbonyl group, suggests potential for second- and third-order NLO activity. nih.gov Future work should involve the synthesis of derivatives with strong electron-donating and electron-withdrawing groups to maximize the hyperpolarizability. rsc.org

Organic Semiconductors: Thiophene-based materials are staples in organic electronics. The planar, rigid structure of the cyclohepta[b]thiophene core could facilitate π-π stacking in the solid state, which is beneficial for charge transport. Investigating its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is a logical next step.

Fluorescent Materials: The photophysical properties of this scaffold are largely unknown. Systematic studies on the absorption and emission characteristics of various derivatives could lead to the discovery of new fluorophores for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Potential ApplicationKey Structural FeatureRationale
Nonlinear OpticsExtended π-conjugation, polar carbonyl groupLarge delocalized electron systems in asymmetric environments can lead to high hyperpolarizability. nih.govrsc.org
Organic SemiconductorsPlanar, fused-ring systemPromotes intermolecular π-π stacking, facilitating charge transport.
Fluorescent DyesConjugated aromatic systemPotential for strong absorption and emission in the visible or UV range.

Design of Targeted Chemical Probes for Biological Systems

Recent studies have highlighted the biological potential of the cyclohepta[b]thiophene scaffold. Derivatives have been identified as promising anticancer agents and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. nih.govnih.gov This provides a strong foundation for designing targeted chemical probes.

Future directions include:

Anticancer Probes: Based on findings that some derivatives induce cell cycle arrest and apoptosis by targeting tubulin polymerization, new probes can be designed. nih.gov By attaching fluorescent tags or reactive groups to the this compound core, researchers can create tools to visualize and study the dynamics of the microtubule cytoskeleton.

Neurological Probes: Given the demonstrated activity against AChE and BChE, the scaffold can be optimized to create potent and selective inhibitors. nih.gov These can be developed into probes for studying cholinergic neurotransmission or as imaging agents for positron emission tomography (PET) to map enzyme distribution in the brain.

Kinase Inhibitor Scaffolds: Thienopyrimidine derivatives, which are structurally related, are known to act as kinase inhibitors. researchgate.net The cyclohepta[b]thiophene core could serve as a novel scaffold for developing inhibitors against specific kinases involved in cancer and inflammatory diseases.

Biological TargetDemonstrated Activity of ScaffoldPotential Probe Application
TubulinAntiproliferative, induces G2/M arrest nih.govFluorescent probes for microtubule imaging
AChE / BChEInhibition with IC50 values in the micromolar range nih.govPET imaging agents for Alzheimer's research
Protein KinasesRelated thienopyrimidines show activity researchgate.netDevelopment of selective kinase inhibitors

Future Computational Predictions for Guiding Experimental Research

Computational chemistry provides a powerful, predictive tool to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Density Functional Theory (DFT) and other methods can provide deep insights into the molecule's properties before committing to lengthy and resource-intensive lab work.

Future computational studies should focus on:

Predicting Reactivity: Calculation of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic transformations.

Simulating Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption and emission spectra, aiding in the interpretation of experimental data and the rational design of new dyes and fluorophores.

Estimating NLO Properties: Computational methods are well-established for calculating the linear polarizability and first and second hyperpolarizabilities (β and γ), allowing for the in-silico screening of large numbers of candidate molecules to identify those with the most promising NLO properties for synthesis. nih.gov

Molecular Docking: To guide the design of biological probes, molecular docking simulations can predict the binding modes and affinities of this compound derivatives to target proteins like tubulin or cholinesterases. nih.gov This can help prioritize which derivatives to synthesize for biological testing.

By integrating these computational approaches with experimental efforts, the exploration of this compound and its derivatives can be pursued more efficiently and strategically, unlocking its full potential in both materials science and chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.